REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([C:11]1[S:12][C:13]([CH3:19])=[C:14]([N+:16]([O-])=O)[CH:15]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O1CCCC1.[Ni]>[CH2:1]([O:8][C:9]([C:11]1[S:12][C:13]([CH3:19])=[C:14]([NH2:16])[CH:15]=1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
5-methyl-4-nitro-thiophene-2-carboxylic acid benzyl ester
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C=1SC(=C(C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature under hydrogen atmosphere at a starting pressure of 50 psi
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 2.4 hours
|
Duration
|
2.4 h
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
WASH
|
Details
|
The slurry was rinsed with tetrahydrofuran
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C=1SC(=C(C1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 107% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |